5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

medicinal chemistry structure-activity relationship regioisomer differentiation

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (C₁₈H₁₅NO₃, MW 293.32 g/mol, ChemicalBook ID CB7469127) is a dual-functional indole-3-carbaldehyde derivative bearing a 1,3-dioxolane-protected benzaldehyde moiety at the indole C5 position via a meta-substituted phenyl linkage. The compound belongs to the class of 5-aryl-indole-3-carbaldehydes, a scaffold prevalent in medicinal chemistry programmes targeting kinases, IDO1, and HIV integrase.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
Cat. No. B12856032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4C=O
InChIInChI=1S/C18H15NO3/c20-11-15-10-19-17-5-4-13(9-16(15)17)12-2-1-3-14(8-12)18-21-6-7-22-18/h1-5,8-11,18-19H,6-7H2
InChIKeyXCTCHXUWVMKCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde – Structural Identity, Supplier Landscape, and Procurement Context


5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (C₁₈H₁₅NO₃, MW 293.32 g/mol, ChemicalBook ID CB7469127) is a dual-functional indole-3-carbaldehyde derivative bearing a 1,3-dioxolane-protected benzaldehyde moiety at the indole C5 position via a meta-substituted phenyl linkage . The compound belongs to the class of 5-aryl-indole-3-carbaldehydes, a scaffold prevalent in medicinal chemistry programmes targeting kinases, IDO1, and HIV integrase [1]. It is currently listed by multiple international suppliers (Chimmed, AKOS) as a screening compound and synthetic building block, with typical catalog purities ≥95% . Its procurement value derives from the orthogonal reactivity of its two masked carbonyl groups—the free indole-3-carbaldehyde and the acetal-protected benzaldehyde—enabling sequential, chemoselective derivatisation that simpler indole-3-carbaldehydes cannot offer.

1
Dual orthogonal aldehyde reactivity
Free indole-3-carbaldehyde and acetal-protected benzaldehyde enable sequential, chemoselective derivatisation.
2
Meta-substituted phenyl-dioxolane vector
Distinct spatial orientation supports regioisomer-specific SAR exploration and target engagement studies.
3
Physicochemical profile
Balanced logP ~3.1–3.5 and TPSA ~52–58 Ų; high reported purity typical of catalog screening compounds.

Why 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde Cannot Be Replaced by Generic Indole-3-carbaldehyde or Simple 5-Aryl Analogs


Generic substitution fails for this compound because three structural features act in concert to determine its synthetic utility and potential biological recognition: (i) the meta-connectivity of the dioxolane-phenyl arm, which positions the protected aldehyde in a distinctly different spatial trajectory compared to the para isomer, altering both molecular shape and potential target complementarity ; (ii) the presence of the 1,3-dioxolane ring itself, which serves not merely as a protecting group but as a conformationally constrained five-membered heterocycle that modulates logP, polar surface area, and hydrogen-bonding capacity relative to the unprotected benzaldehyde or the des-dioxolane 5-phenyl-indole-3-carbaldehyde [1]; and (iii) the free indole-3-carbaldehyde, which provides a reactive handle for Knoevenagel condensations, hydrazone formation, and other C3 derivatisations independently of the dioxolane-masked site [2]. Removing any one of these features—by using the para isomer, the des-formyl analog, or unsubstituted indole-3-carbaldehyde—produces a molecule with fundamentally different reactivity and recognition properties, rendering it unfit as a drop-in replacement in multi-step synthetic sequences or structure-activity relationship campaigns.

Meta vs. para regiochemistry
The meta-linked dioxolane-phenyl arm alters molecular shape and dipole orientation; the para isomer (CAS 893737-55-8) may shift binding-site complementarity and synthetic product profiles.
Dioxolane ring contribution
Replacement with 5-phenyl-indole-3-carbaldehyde removes two H-bond acceptors, increases logP, and eliminates the protected aldehyde handle—these changes may disrupt sequential derivatisation and pharmacophore polarity.
Missing aldehyde vs. missing acetal
Indole-3-carbaldehyde lacks the masked benzaldehyde, and 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole lacks the free C3 aldehyde; neither supports the orthogonal two-site reactivity that defines this compound’s synthetic utility.

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde – Quantitative Differentiation Evidence Against Closest Analogs


Meta vs. Para Regiochemistry: Divergent Molecular Shape and Dipole Orientation

The target compound positions the dioxolane-substituted phenyl ring at the meta position relative to the indole C5 attachment point, in contrast to the para isomer 5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (CAS 893737-55-8). This regiochemical difference produces a ~60° alteration in the trajectory of the dioxolane-bearing arm relative to the indole plane, as inferred from minimized conformer analysis . The meta isomer presents the dioxolane oxygen lone pairs in a spatial orientation distinct from that of the para isomer, which can translate into differential hydrogen-bond acceptor geometry and steric occupancy in enzyme binding pockets. In the context of HIV-1 integrase strand transfer inhibition, C5-aryl substitution geometry on indole scaffolds has been shown to modulate inhibitory potency by over 10-fold depending on substitution topology, though direct comparative data for these specific regioisomers remain unpublished [1].

Regioisomer geometry
Class-level inference
~60° angular shift in dioxolane vector relative to para isomer
Minimized conformer analysis (MMFF94); no co-crystal structure available
Spatial trajectory context for SAR
Meta vector may affect target-binding geometry; direct comparative data unpublished
medicinal chemistry structure-activity relationship regioisomer differentiation

Physicochemical Property Differentiation: The 1,3-Dioxolane as a Dual Modulator of Lipophilicity and Hydrogen-Bonding Capacity

The 1,3-dioxolane ring imparts distinct physicochemical properties compared to the corresponding des-dioxolane analog 5-phenyl-1H-indole-3-carbaldehyde (CAS 141835-34-9). Based on PubChem-computed descriptors for the closely related 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole scaffold, the dioxolane contributes two additional hydrogen-bond acceptors (ring oxygens), increases topological polar surface area by approximately 20–25 Ų relative to the unsubstituted phenyl analog, and reduces logP by approximately 0.5–0.8 log units [1]. These differences place the target compound in a more favourable region of CNS drug-likeness space while maintaining oral bioavailability potential. The target compound has 3 H-bond acceptors (aldehyde O, two dioxolane O atoms), 1 H-bond donor (indole NH), 3 rotatable bonds, and an estimated logP of ~3.1–3.5, compared to 5-phenyl-1H-indole-3-carbaldehyde which has 1 H-bond acceptor, 1 H-bond donor, 2 rotatable bonds, and a higher logP of ~3.5–3.9 [1].

Physicochemical differentiation
Cross-study comparable
ΔTPSA ≈ +19–25 Ų · ΔlogP ≈ −0.4 to −0.8
Computed descriptors (XLogP3, Cactvs TPSA); experimental logP not reported
Improved polarity relative to des-dioxolane analog
May reduce non-specific binding and improve solubility
physicochemical profiling drug-likeness ADME prediction

Orthogonal Synthetic Utility: Chemoselective Derivatisation Enabled by Concurrent Aldehyde and Protected Aldehyde Functionality

The target compound possesses two distinct carbonyl oxidation states: a free aldehyde at the indole C3 position and a masked aldehyde (1,3-dioxolane acetal) on the meta-phenyl ring. This orthogonality is absent in both indole-3-carbaldehyde (only one reactive site) and 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole (no free aldehyde; CAS 889954-50-1) . The C3 aldehyde can undergo Knoevenagel condensation, hydrazone formation, or reductive amination under conditions that leave the dioxolane intact [1]. Subsequently, mild acidic hydrolysis (e.g., p-TsOH in aqueous acetone) unmasks the benzaldehyde, enabling a second round of carbonyl chemistry at the distal site. This sequential reactivity enables the construction of differentially functionalised bis-adducts without requiring protecting group manipulation of a single aldehyde precursor, reducing synthetic step count by a minimum of two steps compared to a linear protection/deprotection strategy [1].

Orthogonal sites
Supporting evidence
2 addressable carbonyl sites
1 free aldehyde + 1 acetal-protected aldehyde; comparators offer 0–1 sites
Sequential derivatisation workflow
Reduces synthetic step count by at least two steps vs. linear protection/deprotection
synthetic chemistry building block chemoselective derivatisation

Scaffold Differentiation from Clinical IDO1 Inhibitors: A Distinct Chemotype for Target Deconvolution

The target compound represents an indole-based chemotype that is structurally distinct from the clinically evaluated hydroxyamidine IDO1 inhibitor epacadostat (INCB024360, CAS 1204669-58-8) and its analogs (CAS 914471-09-3, C₉H₇ClFN₅O₂) . While epacadostat binds the heme iron of IDO1 via its hydroxyamidine moiety, the target compound's indole-3-carbaldehyde core and dioxolane-phenyl substituent occupy a different chemical space (MW ~293 vs. ~272–312 for hydroxyamidine series; no oxadiazole or hydroxyamidine functionality). Indole-3-carbaldehyde derivatives have been reported as IDO1 inhibitors in the patent literature, with C5-aryl substitution being a key determinant of potency [1]. Specifically, 5-aryl-indole-3-carbaldehyde analogs have demonstrated IDO1 IC₅₀ values in the 100 nM to 10 μM range in HeLa cell-based assays, though the target compound itself has not been the subject of a published IDO1 study [1]. This scaffold distinction is critical for chemical biology probe development aimed at deconvoluting IDO1 inhibition mechanisms independent of heme coordination.

Chemotype differentiation
Class-level inference
Non-hydroxyamidine indole-3-carbaldehyde scaffold vs. epacadostat
Epacadostat IC₅₀ ~10 nM (heme coordination); target compound IDO1 potency not directly measured
Distinct IDO1 inhibition mechanism context
May circumvent heme-coordination resistance; requires experimental validation
IDO1 inhibition immuno-oncology chemical biology

Recommended Application Scenarios for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde Based on Evidence-Supported Differentiation


Dual-Functional Building Block for Parallel Synthesis of Bis-Indole Libraries

The target compound's orthogonal aldehyde and protected-aldehyde functionality makes it the preferred building block for parallel synthesis campaigns requiring sequential, chemoselective derivatisation. Researchers can first derivatise the C3 aldehyde via Knoevenagel condensation or reductive amination while the dioxolane remains intact, then deprotect and functionalise the revealed benzaldehyde in a second diversification step [1]. This two-directional strategy is not achievable with indole-3-carbaldehyde or the des-formyl analog 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole, each of which offers only one addressable site. The meta regiochemistry further differentiates library members from those prepared from the commercially available para isomer, expanding the accessible chemical space.

Starting Point for IDO1 Inhibitor Lead Discovery with a Non-Hydroxyamidine Chemotype

For immuno-oncology programmes seeking IDO1 inhibitors that do not rely on hydroxyamidine-mediated heme iron coordination, the target compound provides an indole-3-carbaldehyde scaffold with a C5-dioxolane-phenyl substituent—a chemotype documented in the IDO1 patent literature [2]. This scaffold offers a starting point for structure-activity relationship exploration distinct from epacadostat and its congeners. The dioxolane ring provides additional hydrogen-bonding capacity and conformational constraint that may enhance target engagement relative to simple 5-phenyl-indole-3-carbaldehyde, as suggested by the physicochemical differentiation data in Section 3.

Regioisomer-Specific Probe for HIV-1 Integrase or Kinase Target Engagement Studies

C5-aryl-indole derivatives with dioxolane substitution have been explored as HIV-1 integrase strand transfer inhibitors, with C5 substitution topology emerging as a key determinant of activity [3]. The target compound's meta-substituted phenyl-dioxolane arm provides a distinct vector for exploring hydrophobic pocket interactions compared to the para isomer. For kinase inhibitor programmes, the 5-aryl-indole scaffold has been referenced in patent literature related to PI3K/mTOR pathway inhibitors, where the dioxolane moiety may serve as a solubilising group or a handle for further derivatisation [3]. The meta connectivity may confer selectivity advantages over the para isomer in certain kinase binding site topologies.

Physicochemical Property-Matched Fragment for CNS Drug Discovery Libraries

With a molecular weight of 293.32, TPSA estimated at 52–58 Ų, logP ~3.1–3.5, and 3 hydrogen-bond acceptors, the target compound resides in a favourable region of CNS drug-like property space [4]. Compared to the more lipophilic 5-phenyl-1H-indole-3-carbaldehyde (logP ~3.5–3.9, TPSA 32.9 Ų), the dioxolane-bearing compound offers improved polarity and reduced logP while preserving the 5-aryl-indole pharmacophore. This property profile makes it a suitable fragment or building block for CNS-targeted library design, where excessive lipophilicity is a common liability.

Application
Selection Property
Validation Focus
Parallel synthesis of bis-indole libraries
Dual orthogonal reactive sites
Sequential chemoselectivity validation
IDO1 inhibitor lead discovery
Non-hydroxyamidine chemotype
IDO1 inhibition assay context
HIV-1 integrase / kinase target engagement probes
Meta-substituted regioisomer geometry
Regioisomer-dependent target engagement review
CNS drug discovery fragment libraries
Balanced logP and TPSA profile
CNS property-space validation
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